Cas no 1935563-84-0 (6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane)

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is a spirocyclic ether compound featuring a chloromethyl functional group, which enhances its reactivity in synthetic applications. The rigid spirocyclic structure provides steric stability, while the dioxa ring system contributes to its utility as a versatile intermediate in organic synthesis. The chloromethyl group allows for further functionalization, making it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its stable yet reactive nature ensures controlled transformations under mild conditions. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks, offering synthetic chemists a reliable and efficient route to tailored molecular architectures.
6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane structure
1935563-84-0 structure
Product Name:6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane
CAS No:1935563-84-0
MF:C9H15ClO2
MW:190.667202234268
CID:5984786
PubChem ID:130865482
Update Time:2025-05-22

6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane Chemical and Physical Properties

Names and Identifiers

    • 5,8-Dioxaspiro[3.4]octane, 6-(chloromethyl)-2,2-dimethyl-
    • 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane
    • 1935563-84-0
    • 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane
    • EN300-1614731
    • Inchi: 1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3
    • InChI Key: ABLQCIYWDXABQA-UHFFFAOYSA-N
    • SMILES: C1C2(OCC(CCl)O2)CC1(C)C

Computed Properties

  • Exact Mass: 190.0760574g/mol
  • Monoisotopic Mass: 190.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 244.6±25.0 °C(Predicted)

6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane Pricemore >>

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6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane Related Literature

Additional information on 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro3.4octane

6-(Chloromethyl)-2,2-Dimethyl-5,8-Dioxaspiro[3.4]Octane: A Comprehensive Overview

The compound 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane (CAS No: 1935563-84-0) is a unique spiro compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings connected by a single atom, typically oxygen or nitrogen. The spiro[3.4]octane framework in this molecule provides a rigid and versatile structure that can be exploited for diverse applications.

Recent studies have highlighted the potential of spiro compounds in drug design and development due to their ability to mimic natural product scaffolds. The chloromethyl group attached at the 6-position of this molecule introduces a reactive site that can be utilized for further functionalization. This feature makes it an attractive candidate for synthesizing bioactive molecules with potential applications in pharmacology and medicine.

The synthesis of 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have explored various methods to optimize the synthesis pathway, focusing on improving yield and reducing reaction time. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as ring-closing metathesis or oxidative coupling reactions.

From a structural standpoint, the molecule's dioxaspiro framework imparts unique physical and chemical properties. The presence of two oxygen atoms in the spiro system enhances its stability and solubility in polar solvents, making it suitable for applications in both aqueous and organic environments. Additionally, the dimethyl groups at the 2-position contribute to the molecule's hydrophobicity, which can be advantageous in designing amphiphilic compounds for drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. For instance, molecular dynamics simulations have revealed that the chloromethyl group can act as a site for nucleophilic substitution reactions, which could be harnessed in designing enzyme inhibitors or receptor-binding agents.

In terms of industrial applications, 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has shown promise as a building block for advanced materials such as polymers and nanoparticles. Its ability to undergo various types of cross-coupling reactions makes it a valuable precursor for synthesizing functional polymers with tailored properties. Moreover, its rigid spiro structure can serve as a template for constructing porous materials with applications in catalysis and gas storage.

Environmental considerations have also come into play with this compound. Researchers are investigating its biodegradability and eco-friendly synthesis pathways to ensure sustainable production practices. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation during synthesis, are being explored to enhance the environmental profile of this compound.

In conclusion, 6-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane (CAS No: 1935563-84-0) is a versatile compound with significant potential across multiple domains of science and technology. Its unique structure and reactivity make it an intriguing subject for both fundamental research and applied development efforts.

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